Phthalic acid, butyl 3-methylbutyl ester
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Overview
Description
Phthalic acid, butyl 3-methylbutyl ester is an organic compound with the molecular formula C17H22O4 . It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastic products . This compound is known for its role in various industrial applications, particularly in the production of flexible polyvinyl chloride (PVC) products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic acid, butyl 3-methylbutyl ester can be synthesized through the esterification of phthalic anhydride with butyl 3-methylbutanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction is carried out at elevated temperatures, usually between 120°C to 150°C .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product . The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Phthalic acid, butyl 3-methylbutyl ester undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products
Hydrolysis: Phthalic acid and butyl 3-methylbutanol.
Oxidation: Phthalic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Phthalic acid, butyl 3-methylbutyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phthalic acid, butyl 3-methylbutyl ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and extensibility of the material . In biological systems, it may interact with hormone receptors, potentially leading to endocrine-disrupting effects . The exact molecular targets and pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Phthalic acid, butyl 3-methylbutyl ester can be compared with other phthalate esters such as:
Di-n-butyl phthalate (DBP): Similar plasticizing properties but different alkyl chain structure.
Diethyl phthalate (DEP): Lower molecular weight and different applications.
Bis(2-ethylhexyl) phthalate (DEHP): Higher molecular weight and widely used as a plasticizer.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalate esters . Its specific alkyl chain configuration provides a balance between flexibility and durability, making it suitable for various industrial applications .
Properties
CAS No. |
144648-76-0 |
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Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-O-butyl 2-O-(3-methylbutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H24O4/c1-4-5-11-20-16(18)14-8-6-7-9-15(14)17(19)21-12-10-13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
InChI Key |
NYOZPEMTFVFJBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C |
Origin of Product |
United States |
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